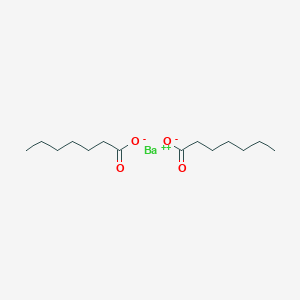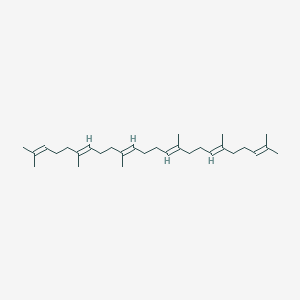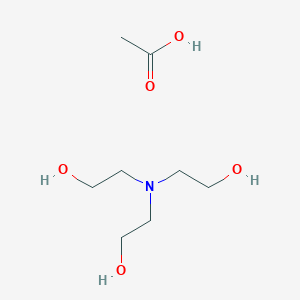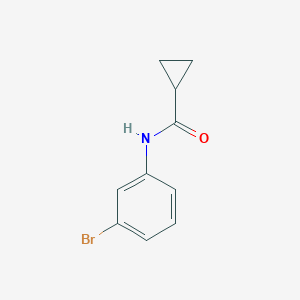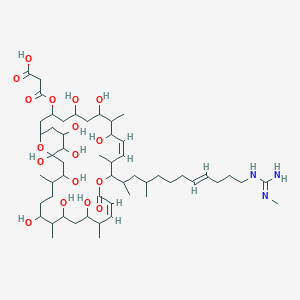
Copiamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copiamycin is a natural product that belongs to the class of polyketide antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. in 1993. Copiamycin has been found to possess potent antibacterial and antifungal activities against various pathogens. Moreover, it exhibits a unique mechanism of action that targets the biosynthesis of bacterial cell walls.
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
- Copiamycin, a macrocyclic lactone antibiotic, exhibits synergistic antifungal effects when combined with imidazole compounds like ketoconazole. This combination has shown effectiveness in experimental murine candidosis and is attributed to copiamycin's ionophoretic property, enhancing cellular permeability in fungi (Uno, Shigematsu, & Arai, 1983).
- It has demonstrated antimicrobial activity against a variety of fungi and some bacteria. The reversing activity of Sarcina lutea phospholipids on copiamycin's antimicrobial effect indicates the importance of cell membrane composition in its action mechanism (Kuroda, Uno, & Arai, 1978).
Antiprotozoal Effects
- Copiamycin shows significant in vitro activity against Candida albicans, Torulopsis glabrata, and Trichomonas vaginalis. It has been effective in reducing infection rates in mice inoculated with these protozoa, indicating its potential as an antifungal and antitrichomonal agent (Seiga & Yamaji, 1971).
Biochemical Structure and Function
- The biochemical structure of copiamycin has been identified, revealing a 32-membered polyhydroxy lactone ring, an unsaturated ester group, and a guanidine moiety. Understanding its structure aids in comprehending its antifungal properties and potential for further pharmaceutical development (Fukushima et al., 1982).
Gastric Applications
- Copiamycin A has been found to inhibit gastric H+,K(+)-ATPase, reducing acid secretion and preventing ulcer formation in experimental models. This suggests its potential utility in treating gastric conditions (Hamagishi et al., 1991).
Development of Derivatives
- Chemical modifications of copiamycin, like demalonylmethylcopiamycin, have shown enhanced antifungal activity compared to copiamycin itself. This indicates the potential for developing more effective derivatives for antifungal treatments (Takesako et al., 1985).
Propiedades
Número CAS |
11078-23-2 |
|---|---|
Nombre del producto |
Copiamycin |
Fórmula molecular |
C54H95N3O17 |
Peso molecular |
1058.3 g/mol |
Nombre IUPAC |
3-[[(10Z,16Z)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C54H95N3O17/c1-31(15-13-11-9-10-12-14-22-57-53(55)56-8)23-35(5)51-34(4)17-20-42(60)36(6)44(62)25-38(58)24-39(72-50(69)29-48(66)67)26-40-27-46(64)52(70)54(71,74-40)30-47(65)33(3)16-19-41(59)37(7)45(63)28-43(61)32(2)18-21-49(68)73-51/h9-10,17-18,20-21,31-47,51-52,58-65,70-71H,11-16,19,22-30H2,1-8H3,(H,66,67)(H3,55,56,57)/b10-9+,20-17-,21-18- |
Clave InChI |
DTXXAWMAXGFPJR-NJEQGCGJSA-N |
SMILES isomérico |
CC1CCC(C(C(CC(C(/C=C\C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O |
SMILES |
CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |
SMILES canónico |
CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O |
Sinónimos |
Copiamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



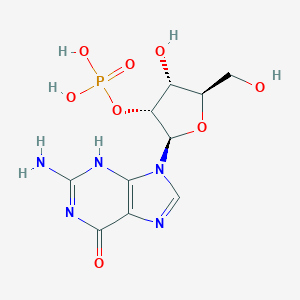
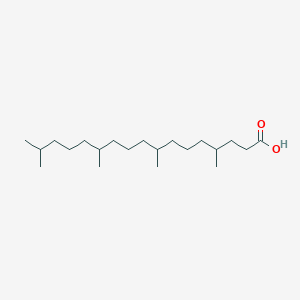
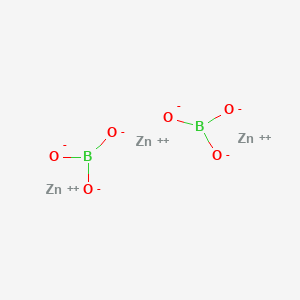
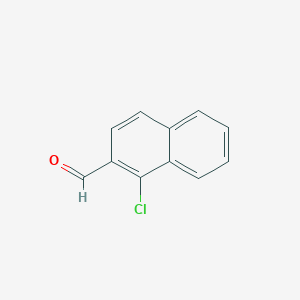
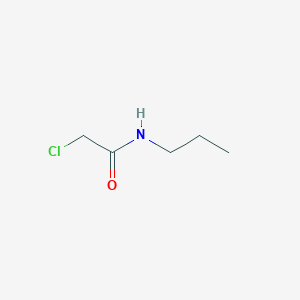
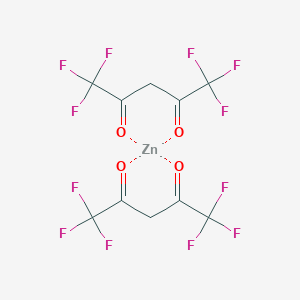
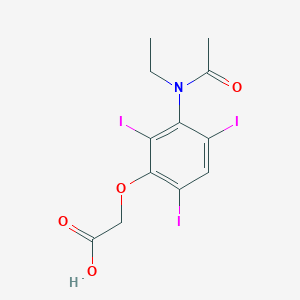
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)
